S-Cinaclet is classified under calcimimetics, a category of orally active small molecules. These compounds mimic the action of calcium on tissues, particularly the parathyroid glands, thereby modulating calcium homeostasis in the body. The development of S-Cinaclet has been significant as it was the first oral calcimimetic approved by the U.S. Food and Drug Administration for therapeutic use, marking an important advancement in the management of disorders related to calcium metabolism .
Several synthetic routes have been developed for S-Cinaclet, focusing on improving yield and purity while minimizing the use of hazardous materials. Key methods include:
The synthesis typically involves:
S-Cinaclet features a complex molecular structure characterized by:
The molecular formula for S-Cinaclet is C_22H_24F_3N, with a molecular weight of approximately 393.43 g/mol. The structural formula can be represented as follows:
S-Cinaclet undergoes various chemical reactions during its synthesis:
The reactions often require careful control of temperature and pressure conditions to optimize yield and minimize side products. For example, hydrogenation typically occurs under pressures around 1 MPa at elevated temperatures (approximately 80 °C), ensuring complete conversion of intermediates to the final product .
S-Cinaclet functions primarily through its action on calcium-sensing receptors located on the parathyroid glands. By mimicking calcium ions, it effectively lowers parathyroid hormone secretion, thus reducing serum calcium levels. This mechanism is particularly beneficial in conditions where parathyroid glands exhibit resistance to normal calcium levels due to chronic kidney disease or malignancies.
The binding affinity of S-Cinaclet to calcium-sensing receptors has been shown to be significant, leading to effective modulation of hormonal secretion pathways involved in calcium homeostasis .
Relevant data indicate that S-Cinaclet maintains high purity levels (greater than 99%) when synthesized under optimized conditions .
S-Cinaclet has significant scientific applications primarily in pharmacology:
Research continues into additional therapeutic uses, including potential applications in metabolic bone diseases and other disorders related to calcium imbalance .
The calcium-sensing receptor (CaSR) is a Class C G protein-coupled receptor (GPCR) that maintains extracellular calcium (Ca²⁺) homeostasis. S-Cinacalcet (the R-enantiomer of cinacalcet) functions as a positive allosteric modulator (PAM) by binding to the receptor's transmembrane domain (TMD), distinct from the orthosteric Ca²⁺-binding site in the extracellular Venus flytrap (VFT) domain [2] [6]. This binding increases the receptor's sensitivity to extracellular Ca²⁺, shifting the concentration-response curve leftward and reducing the EC₅₀ for Ca²⁺ by up to 7-fold [6].
Activation of CaSR by S-cinacalcet triggers Gq/Gi-coupled signaling pathways:
These pathways converge to suppress parathyroid hormone (PTH) secretion, synthesis, and parathyroid cell proliferation. Crucially, S-cinacalcet exhibits biased agonism by selectively modulating CaSR conformations. In autoimmune hypocalciuric hypercalcemia (AHH), autoantibodies targeting the VFT domain disrupt Ca²⁺ sensing. S-Cinacalcet corrects this dysfunction by stabilizing active TMD conformations, overriding antibody-induced bias [5] [7].
Table 1: CaSR Signaling Pathways Modulated by S-Cinacalcet
Signaling Pathway | Downstream Effect | Physiological Outcome |
---|---|---|
Gi/cAMP inhibition | Reduced PTH gene transcription | Suppressed PTH synthesis |
Gq/IP₃ accumulation | Intracellular Ca²⁺ release | Acute inhibition of PTH secretion |
ERK1/2 phosphorylation | Regulation of cell proliferation | Parathyroid gland volume reduction |
S-Cinacalcet’s chemical structure comprises three pharmacophores essential for activity:
Modifications to these regions alter activity:
Table 2: Structural Comparison of Calcimimetics
Compound | Core Structure | Binding Affinity (IC₅₀, μM) | Key Structural Features |
---|---|---|---|
S-Cinacalcet | (R)-N-[1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | 0.05 | Chiral center, -CF₃, naphthalene |
NPS R-467 | (R)-α-Methyl-N-[3-[2-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | 0.07 | Similar to cinacalcet, lacks ethyl spacer |
Calindol | (S)-3-fluoro-α-methyl-4‘-(trifluoromethyl)biphenyl-4-acetic acid | 0.5 | Carboxylic acid group; lower potency |
S-Cinacalcet’s R-configuration is critical for efficacy. The S-enantiomer exhibits <10% activity of the R-form due to differential binding kinetics and conformational stabilization:
In vivo studies confirm stereodependence:
Table 3: Stereochemical Impact on Pharmacodynamics
Parameter | R-Cinacalcet | S-Cinacalcet | Racemic Mixture |
---|---|---|---|
EC₅₀ for CaSR activation (μM) | 0.11 ± 0.03 | 15.2 ± 2.1 | 0.95 ± 0.2 |
PTH reduction (%) | 74.5 ± 6.2 | 8.3 ± 3.1 | 52.1 ± 5.7 |
Parathyroid volume change (%) | -27.8 ± 4.9 | +5.2 ± 2.3 | -12.4 ± 3.1 |
Mechanistically, R-cinacalcet stabilizes a CaSR conformation that enhances Gq coupling efficiency. Hydrogen-deuterium exchange mass spectrometry reveals protected regions in transmembrane helices 6/7 only with R-binding, facilitating intracellular signaling [5] [7]. This stereospecificity underscores why only the R-enantiomer (S-cinacalcet) is therapeutically utilized.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1